molecular formula C6H12O5S B13056246 Ethyl2-methyl-2-sulfopropanoate

Ethyl2-methyl-2-sulfopropanoate

Cat. No.: B13056246
M. Wt: 196.22 g/mol
InChI Key: YBXPKCGBFAJZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-methyl-2-sulfopropanoate is an organic compound with the molecular formula C6H12O5S It is a sulfonate ester, characterized by the presence of a sulfonic acid group attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-methyl-2-sulfopropanoate can be synthesized through the esterification of 2-methyl-2-sulfopropanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-methyl-2-sulfopropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Ethyl2-methyl-2-sulfopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl2-methyl-2-sulfopropanoate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylpropanoate: Similar in structure but lacks the sulfonate group.

    Methyl 2-methyl-2-sulfopropanoate: Similar but with a methyl ester instead of an ethyl ester.

    Propyl 2-methyl-2-sulfopropanoate: Similar but with a propyl ester group.

Uniqueness

Ethyl2-methyl-2-sulfopropanoate is unique due to the presence of both an ester and a sulfonate group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

1-ethoxy-2-methyl-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C6H12O5S/c1-4-11-5(7)6(2,3)12(8,9)10/h4H2,1-3H3,(H,8,9,10)

InChI Key

YBXPKCGBFAJZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.